molecular formula C7H11ClN2 B2653157 4-chloro-1-isopropyl-5-methyl-1H-imidazole CAS No. 1855938-03-2

4-chloro-1-isopropyl-5-methyl-1H-imidazole

Cat. No.: B2653157
CAS No.: 1855938-03-2
M. Wt: 158.63
InChI Key: DKCFEBMQQBPTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 4th position, an isopropyl group at the 1st position, and a methyl group at the 5th position. Imidazoles are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-isopropyl-5-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired imidazole ring . The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

4-chloro-1-isopropyl-5-methyl-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-1-isopropyl-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-5-nitro-1H-imidazole
  • 4-chloro-1-ethyl-5-methyl-1H-imidazole
  • 4-chloro-1-isopropyl-5-ethyl-1H-imidazole

Uniqueness

4-chloro-1-isopropyl-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-5-methyl-1-propan-2-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-5(2)10-4-9-7(8)6(10)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCFEBMQQBPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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